molecular formula C22H27N5O3 B2520832 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1002432-74-7

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide

カタログ番号: B2520832
CAS番号: 1002432-74-7
分子量: 409.49
InChIキー: ZVTDYEDYXPDROQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide features a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at position 2 and a propyl group at position 3. The acetamide side chain is linked to a 4-ethoxyphenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., ) highlight the importance of substituent variations in modulating physicochemical and biological properties.

特性

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-5-7-18-13-21(29)26(22(24-18)27-16(4)12-15(3)25-27)14-20(28)23-17-8-10-19(11-9-17)30-6-2/h8-13H,5-7,14H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDYEDYXPDROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This molecular formula indicates the presence of multiple functional groups, including a pyrazole ring, a pyrimidine moiety, and an acetamide group. The presence of these structures suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole in reactions with appropriate reagents.
  • Synthesis of the Pyrimidine Ring : Reacting the pyrazole derivative with aldehydes and amines.
  • Acylation : Finalizing the structure by acylating the pyrimidine derivative with 4-ethoxyphenyl acetic acid.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against strains of Mycobacterium tuberculosis in in vitro assays, suggesting potential applications in treating bacterial infections .

Analgesic Effects

Studies evaluating the analgesic properties of structurally related compounds have demonstrated significant pain relief in animal models. For example, compounds containing similar pyrazole and pyrimidine frameworks showed remarkable analgesic effects in hot plate tests and acetic acid-induced writhing tests .

Study on Antitubercular Activity

In a recent study, a series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their antitubercular activity against M. tuberculosis H37Rv strain. The results indicated that modifications at specific positions significantly enhanced activity, providing insights into structure-activity relationships .

CompoundStructureActivity
Compound APyrazole-PyrimidineModerate
Compound BModified PyrazoleHigh

Analgesic Profile Evaluation

Another study assessed the analgesic profile of various pyrazole derivatives using established pain models. The findings revealed that certain compounds exhibited increased latency times in pain response tests compared to controls, indicating potent analgesic properties .

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing biological activities. For example:

  • Inhibition Studies : Compounds were tested for inhibition against phosphodiesterase enzymes, revealing promising results that suggest potential use in inflammatory conditions .
  • Docking Studies : Molecular docking simulations have shown favorable binding affinities to key biological targets, supporting experimental findings regarding efficacy .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following compounds share the pyrimidinone-acetamide scaffold but differ in substituents:

Compound Name (CAS or Reference) Pyrimidine Substituents Phenyl Substituent Molecular Formula Molecular Weight Evidence ID
Target Compound 4-propyl, 2-(3,5-dimethylpyrazol-1-yl) 4-ethoxyphenyl C₂₂H₂₈N₅O₃* ~422.5*
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide (1007024-16-9) 4-ethyl, 2-(3,5-dimethylpyrazol-1-yl) 4-fluorophenyl C₁₉H₂₀FN₅O₂ 369.4
N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide (1019106-51-4) 4-propyl, 2-(3,5-dimethylpyrazol-1-yl) 3,4-dichlorophenyl C₂₀H₂₁Cl₂N₅O₂ 434.3
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide 5-ethyl, 4-methyl, 2-(3,5-dimethylpyrazol-1-yl) 4-trifluoromethylphenyl C₂₂H₂₃F₃N₆O₂ 460.5*
Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s 4-propyl and 4-ethoxyphenyl groups contribute to a higher molecular weight (~422.5) compared to the 4-ethyl/4-fluoro analog (369.4, ). The dichlorophenyl derivative (434.3, ) exceeds the target’s weight due to chlorine’s atomic mass.
  • The trifluoromethylphenyl analog (460.5, ) has the highest weight due to three fluorine atoms.

Phenyl Group Modifications :

  • Electron-Withdrawing Groups (EWGs) : Fluorine () and trifluoromethyl () groups enhance metabolic stability and lipophilicity but may reduce solubility.
  • Electron-Donating Groups (EDGs) : The ethoxy group in the target compound increases lipophilicity compared to fluorine but improves solubility relative to trifluoromethyl .

Pyrimidine Substituent Variations: Propyl vs. 5-Ethyl/4-Methyl (): These substitutions may alter ring conformation and hydrogen-bonding patterns, influencing crystallinity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step pathways, including:

  • Step 1: Condensation of pyrazole and pyrimidine precursors under reflux conditions (e.g., ethanol or acetonitrile as solvents, 60–80°C).
  • Step 2: Acetylation of intermediates using reagents like acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity . Optimization requires adjusting reaction time, temperature, and solvent polarity. For example, using polar aprotic solvents (DMF or DMSO) can enhance nucleophilic substitution efficiency .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., pyrazole methyl groups at δ ~2.1–2.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment with reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 439.2) .

Q. What are the critical structural features influencing its reactivity and biological interactions?

  • The pyrimidine-6-one core enables hydrogen bonding with biological targets .
  • The 4-ethoxyphenyl acetamide group enhances lipophilicity, impacting membrane permeability .
  • The 3,5-dimethylpyrazole moiety may sterically hinder undesired side reactions during derivatization .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar analogs?

  • Mechanistic Profiling: Use biochemical assays (e.g., kinase inhibition or receptor binding) to compare target specificity. For instance, pyrazole-pyrimidine hybrids often exhibit divergent activities due to substituent effects on binding pockets .
  • Structural-Activity Relationship (SAR) Analysis: Map activity trends against crystallographic data (e.g., SHELX-refined structures) to identify key interacting residues .
  • Statistical Validation: Apply multivariate analysis to distinguish noise from biologically relevant variations .

Q. What experimental design strategies optimize reaction conditions for scale-up or derivative synthesis?

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can model non-linear relationships in multi-step syntheses .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
  • Green Chemistry Principles: Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Molecular Dynamics (MD) Simulations: Simulate binding to targets (e.g., kinases) using force fields (AMBER/CHARMM) to assess stability of hydrogen bonds with the pyrimidine core .
  • Docking Studies: Employ AutoDock Vina or Schrödinger Suite to screen against protein databases. The 4-ethoxy group’s orientation in the binding pocket is critical for affinity .
  • Quantum Mechanical (QM) Calculations: Calculate electrostatic potential surfaces to predict reactivity at specific sites (e.g., the acetamide carbonyl for nucleophilic attacks) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。